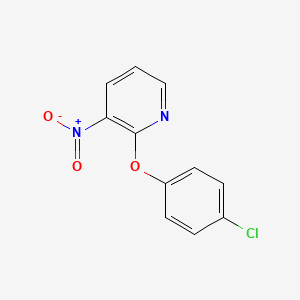

2-(4-Chlorophenoxy)-3-nitropyridine

説明

BenchChem offers high-quality 2-(4-Chlorophenoxy)-3-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenoxy)-3-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-(4-chlorophenoxy)-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O3/c12-8-3-5-9(6-4-8)17-11-10(14(15)16)2-1-7-13-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVLPMGSHOZNLFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC2=CC=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370947 | |

| Record name | 2-(4-chlorophenoxy)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76893-45-3 | |

| Record name | 2-(4-Chlorophenoxy)-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76893-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-chlorophenoxy)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-Chlorophenoxy)-3-nitropyridine

This guide provides a comprehensive overview of the synthesis and characterization of 2-(4-chlorophenoxy)-3-nitropyridine, a key heterocyclic compound with applications as a versatile intermediate in the development of novel pharmaceutical and agrochemical agents. The document is structured to provide researchers, chemists, and drug development professionals with both the theoretical underpinnings and practical, field-proven methodologies required for its successful preparation and validation.

Strategic Overview: The Rationale Behind the Synthesis

The synthesis of 2-(4-chlorophenoxy)-3-nitropyridine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The choice of this pathway is dictated by the electronic nature of the pyridine ring. Pyridine itself is electron-deficient, but the presence of a strongly electron-withdrawing nitro group (-NO₂) at the 3-position significantly enhances this effect. This potent activation renders the carbon atom at the 2-position, bonded to the chlorine leaving group, highly electrophilic and thus susceptible to attack by a suitable nucleophile.

In this synthesis, the nucleophile is the 4-chlorophenoxide ion, generated in situ from 4-chlorophenol through deprotonation by a base. The reaction proceeds via a well-defined, two-step addition-elimination mechanism, culminating in the formation of a stable ether linkage.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a cornerstone of aromatic chemistry and proceeds as follows:

-

Nucleophilic Attack: The 4-chlorophenoxide ion attacks the electron-deficient C2 carbon of the 2-chloro-3-nitropyridine ring. This is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The negative charge is delocalized over the pyridine ring and, crucially, onto the oxygen atoms of the nitro group, which provides substantial stabilization.[1]

-

Elimination of Leaving Group: In a subsequent, faster step, the aromaticity of the ring is restored by the elimination of the chloride ion, yielding the final product, 2-(4-chlorophenoxy)-3-nitropyridine.[1]

Caption: Figure 1: SNAr Reaction Mechanism

Experimental Protocol: A Validated Approach

This section details a robust, step-by-step procedure for the synthesis of 2-(4-chlorophenoxy)-3-nitropyridine. The causality behind each step is explained to ensure reproducibility and understanding.

Reagent and Solvent Selection

-

Base (Potassium Carbonate, K₂CO₃): Anhydrous potassium carbonate is an ideal base for this reaction. It is sufficiently strong to deprotonate the 4-chlorophenol, forming the reactive phenoxide, yet mild enough to prevent unwanted side reactions. Its heterogeneity simplifies the work-up process, as it can be easily removed by filtration.

-

Solvent (N,N-Dimethylformamide, DMF): A polar aprotic solvent like DMF is essential. It effectively dissolves both the polar and nonpolar reactants and stabilizes the charged Meisenheimer complex, thereby accelerating the reaction.

Reagent Data Table

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 2-Chloro-3-nitropyridine | C₅H₃ClN₂O₂ | 158.54 | 1.59 g | 10.0 | 1.0 |

| 4-Chlorophenol | C₆H₅ClO | 128.56 | 1.41 g | 11.0 | 1.1 |

| Potassium Carbonate | K₂CO₃ | 138.21 | 2.07 g | 15.0 | 1.5 |

| DMF (anhydrous) | C₃H₇NO | 73.09 | 20 mL | - | - |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloro-3-nitropyridine (1.59 g, 10.0 mmol), 4-chlorophenol (1.41 g, 11.0 mmol), and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

-

Solvent Addition: Add 20 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C with vigorous stirring. The causality here is to provide sufficient thermal energy to overcome the activation energy of the rate-determining step.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting 2-chloro-3-nitropyridine.

-

Work-up - Quenching and Isolation: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water. This step precipitates the crude product, which is sparingly soluble in water, while the inorganic salts and residual DMF remain in the aqueous phase.

-

Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water (3 x 30 mL) to remove any remaining impurities.

-

Purification - Recrystallization: Purify the crude product by recrystallization from ethanol or an ethanol/water mixture. This process removes more soluble impurities, yielding the product as a crystalline solid. Dry the purified product under vacuum.

Caption: Figure 2: Experimental Synthesis Workflow

Characterization and Validation

Thorough characterization is imperative to confirm the structure and purity of the synthesized 2-(4-chlorophenoxy)-3-nitropyridine.

Physical Properties

-

Appearance: White to pale yellow solid.

-

Melting Point: The expected melting point is approximately 89 °C.[2] A sharp melting point close to the literature value is a strong indicator of high purity.

Spectroscopic Data Summary

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the three pyridine protons and four chlorophenoxy protons. The pyridine proton adjacent to the nitro group will be the most downfield. |

| ¹³C NMR | 11 distinct signals corresponding to the carbon atoms in the molecule. |

| FT-IR (cm⁻¹) | ~1520-1540 (asymmetric Ar-NO₂ stretch), ~1340-1360 (symmetric Ar-NO₂ stretch), ~1240-1280 (asymmetric C-O-C stretch), ~1050 (symmetric C-O-C stretch), ~1590, 1480 (aromatic C=C). |

| Mass Spec (MS) | Molecular ion peak (M⁺) at m/z 250.64. A characteristic (M+2) peak at ~33% intensity of the M⁺ peak due to the ³⁷Cl isotope. |

Detailed Spectroscopic Analysis

-

¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show a doublet of doublets for the proton at the 5-position of the pyridine ring, a doublet for the proton at the 4-position, and a doublet for the proton at the 6-position. The protons on the chlorophenoxy ring will appear as two distinct doublets (an AA'BB' system) in the aromatic region.

-

FT-IR: The presence of strong absorption bands corresponding to the nitro group (asymmetric and symmetric stretching) and the aryl ether linkage (C-O-C stretch) are key diagnostic peaks to confirm the successful formation of the product.[3]

-

Mass Spectrometry: Electron Ionization Mass Spectrometry (EI-MS) will show the molecular ion peak, confirming the molecular weight of the compound.[4][5] The isotopic signature of one chlorine atom provides an additional layer of confirmation.

Safety and Handling

Adherence to strict safety protocols is mandatory when handling the reagents involved in this synthesis.

-

2-Chloro-3-nitropyridine: This compound is harmful if swallowed and causes skin and serious eye irritation.[6] It may also cause respiratory irritation.[6]

-

4-Chlorophenol: This reagent is toxic and corrosive. It can cause severe skin burns and eye damage and is harmful if swallowed or inhaled.

-

DMF: N,N-Dimethylformamide is a skin and eye irritant and can be absorbed through the skin.

Mandatory Safety Precautions

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[7][8]

-

Engineering Controls: Conduct all operations within a certified chemical fume hood to avoid inhalation of dust and vapors.[6] An eyewash station and safety shower must be readily accessible.[6]

-

Handling: Avoid creating dust when handling solid reagents.[6] Wash hands thoroughly after handling.[6][7][8]

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.[6][7]

References

- SAFETY DATA SHEET. (2014-01-21).

- SAFETY DATA SHEET - Fisher Scientific. (2010-11-16).

- SAFETY DATA SHEET - TCI Chemicals. (2023-03-04).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06).

- A Comparative Guide to the Reaction Mechanisms of 4-Chloro-2-methyl-3-nitropyridine - Benchchem.

- 2-(4-CHLOROPHENOXY)-3-NITROPYRIDINE Two Chongqing Chemdad Co.

- 2-Chloro-3-nitropyridine - the NIST WebBook.

- 2-Chloro-3-nitropyridine - the NIST WebBook.

- 2-Chloro-3-nitropyridine - the NIST WebBook.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-(4-CHLOROPHENOXY)-3-NITROPYRIDINE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 2-Chloro-3-nitropyridine [webbook.nist.gov]

- 4. 2-Chloro-3-nitropyridine [webbook.nist.gov]

- 5. 2-Chloro-3-nitropyridine [webbook.nist.gov]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 2-(4-Chlorophenoxy)-3-nitropyridine: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-(4-chlorophenoxy)-3-nitropyridine, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document will delve into the molecule's physical and chemical properties, provide a detailed synthesis protocol, explore its reactivity, and discuss its potential as a valuable scaffold in the design of novel therapeutic agents.

Introduction: The Significance of the 2-Phenoxy-3-nitropyridine Scaffold

The pyridine ring is a cornerstone of many pharmaceutical compounds due to its ability to engage in various biological interactions.[1][2] The introduction of a nitro group and a phenoxy moiety, as seen in 2-(4-chlorophenoxy)-3-nitropyridine, creates a unique electronic and steric profile that is highly advantageous for drug design. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, making it a versatile intermediate for the synthesis of a diverse range of derivatives.[3][4] Furthermore, the 2-phenoxy-pyridine motif is recognized as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[5] This guide aims to provide a detailed understanding of this specific derivative, empowering researchers to leverage its properties in their synthetic and drug discovery endeavors.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The following section details the known and predicted properties of 2-(4-chlorophenoxy)-3-nitropyridine.

Structural and General Properties

| Property | Value | Source |

| Chemical Name | 2-(4-Chlorophenoxy)-3-nitropyridine | N/A |

| CAS Number | 76893-45-3 | [6][7][8][9] |

| Molecular Formula | C₁₁H₇ClN₂O₃ | [6][8][9] |

| Molecular Weight | 250.64 g/mol | [6][8][9] |

| Appearance | Light yellow powder (predicted) | [10] |

Tabulated Physicochemical Data

The following table summarizes key physical and chemical properties. It is important to note that some of these values are predicted and should be confirmed experimentally.

| Property | Value | Details and Significance |

| Melting Point | 89 °C | Experimentally determined.[8][9] A sharp melting point is indicative of high purity. |

| Boiling Point | 359.2 ± 32.0 °C | Predicted value.[8][9] This high boiling point suggests low volatility under standard conditions. |

| Density | 1.415 ± 0.06 g/cm³ | Predicted value.[8][9] Understanding the density is crucial for process scale-up and formulation. |

| pKa | -1.42 ± 0.22 | Predicted value.[8][9] This indicates that the pyridine nitrogen is very weakly basic due to the strong electron-withdrawing effects of the nitro and chlorophenoxy groups. |

| Solubility | Insoluble in water. | Predicted.[11] Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Experimental verification is recommended. |

Synthesis of 2-(4-Chlorophenoxy)-3-nitropyridine

The synthesis of 2-(4-chlorophenoxy)-3-nitropyridine is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient pyridine ring, further activated by the ortho-nitro group, facilitates the displacement of the chloro substituent at the 2-position by the 4-chlorophenoxide nucleophile.

Reaction Scheme

Caption: Synthesis of 2-(4-Chlorophenoxy)-3-nitropyridine via SɴAr.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for similar SNAr reactions.[4]

Materials:

-

2-Chloro-3-nitropyridine

-

4-Chlorophenol

-

Anhydrous potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-3-nitropyridine (1.0 equivalent).

-

Addition of Reagents: Add 4-chlorophenol (1.1 equivalents) and anhydrous potassium carbonate (1.5 equivalents).

-

Solvent Addition: Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.5 M).

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure 2-(4-chlorophenoxy)-3-nitropyridine.

Chemical Reactivity and Further Functionalization

The chemical reactivity of 2-(4-chlorophenoxy)-3-nitropyridine is dominated by the presence of the nitro group and the two aromatic rings.

Reduction of the Nitro Group

The most common and synthetically useful transformation is the reduction of the nitro group to an amine. This opens up a plethora of possibilities for further derivatization.

Caption: Reduction of the nitro group to form the corresponding amine.

This resulting 3-amino-2-phenoxypyridine is a key intermediate for the synthesis of various heterocyclic systems, including imidazo[4,5-b]pyridines, which are of interest in medicinal chemistry.[2]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine and chlorophenyl rings. The pyridine protons will appear as multiplets in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nitro group and the phenoxy substituent. The protons on the chlorophenyl ring will likely appear as two doublets, characteristic of a para-substituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display 11 distinct signals corresponding to the 11 carbon atoms in the molecule, unless there is accidental overlap. The chemical shifts will be indicative of the electronic environment of each carbon atom. Carbons attached to electronegative atoms (O, N, Cl) and those in the electron-deficient pyridine ring will be shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key characteristic peaks are expected for:

-

N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively.

-

C-O-C stretching (ether linkage): A strong band in the region of 1250-1180 cm⁻¹.

-

C-Cl stretching: A band in the fingerprint region, typically around 750-700 cm⁻¹.

-

Aromatic C-H and C=C stretching: Bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation patterns.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 250.64. The presence of a chlorine atom will result in a characteristic isotopic pattern, with a peak at M+2 that is approximately one-third the intensity of the molecular ion peak.

-

Fragmentation Pattern: Common fragmentation pathways for such molecules involve the loss of the nitro group (-NO₂), cleavage of the ether linkage, and fragmentation of the pyridine and benzene rings.[12][13][14][15]

Applications in Drug Development

The 2-(4-chlorophenoxy)-3-nitropyridine scaffold is a valuable building block in drug discovery, primarily due to its utility in the synthesis of kinase inhibitors.[16][5]

Kinase Inhibitor Scaffolds

Many kinase inhibitors feature a heterocyclic core that binds to the hinge region of the kinase active site. The 3-amino-2-phenoxypyridine moiety, readily synthesized from 2-(4-chlorophenoxy)-3-nitropyridine, is an excellent starting point for creating such scaffolds. The amino group provides a handle for further functionalization to introduce side chains that can interact with other regions of the ATP-binding pocket, thereby enhancing potency and selectivity.[17][18][19][20]

Caption: Workflow for utilizing 2-(4-Chlorophenoxy)-3-nitropyridine in kinase inhibitor discovery.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 2-(4-chlorophenoxy)-3-nitropyridine. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

2-(4-Chlorophenoxy)-3-nitropyridine is a synthetically versatile and medicinally relevant molecule. Its straightforward synthesis via nucleophilic aromatic substitution and the reactivity of its nitro group make it an attractive starting material for the creation of diverse chemical libraries. The prevalence of the 2-phenoxy-pyridine scaffold in successful kinase inhibitors underscores the potential of this compound as a key building block in the ongoing quest for novel and effective therapeutics. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of facilitating its use in innovative research and development projects.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Wikipedia. (2023). Nucleophilic aromatic substitution. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0324497). Retrieved from [Link]

- Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.

-

YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Landscape: Applications of 2-Chloro-4-methoxy-3-nitropyridine (CAS 6980-09-2). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

eGyanKosh. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

-

OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

007Chemicals. (n.d.). 2-(4-Chlorophenoxy)-3-nitropyridine || cas 76893-45-3 ||. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5. Retrieved from [Link]

-

NIST. (n.d.). 2-Chloro-3-nitropyridine. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemdad. (n.d.). 2-(4-CHLOROPHENOXY)-3-NITROPYRIDINE. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S-2. 13 C-NMR spectra of 2-(4-chlorophenyl)nitrobenzene (101 MHz,.... Retrieved from [Link]

-

NIH. (n.d.). Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. Retrieved from [Link]

-

NIH. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]

-

NIH. (n.d.). 2-(4-Methoxyphenoxy)-3-nitropyridine. Retrieved from [Link]

-

chemical-kinomics. (n.d.). Drug Discovery - Inhibitor. Retrieved from [Link]

-

Figshare. (n.d.). N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor. Retrieved from [Link]

-

PubMed. (n.d.). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-3-nitropyridine. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(4-Chlorophenoxy)thioacetamide - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Pyridine Derivatives in Focus: The Significance of 4-Chloro-3-nitropyridine. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 007chemicals.com [007chemicals.com]

- 7. 76893-45-3|2-(4-Chlorophenoxy)-3-nitropyridine|BLD Pharm [bldpharm.com]

- 8. 2-(4-CHLOROPHENOXY)-3-NITROPYRIDINE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. 2-(4-CHLOROPHENOXY)-3-NITROPYRIDINE | 76893-45-3 [chemicalbook.com]

- 10. 2-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 79613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Chloro-3-nitropyridine, 99+% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. whitman.edu [whitman.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemicalkinomics.com [chemicalkinomics.com]

- 19. figshare.com [figshare.com]

- 20. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-Chlorophenoxy)-3-nitropyridine (CAS 76893-45-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Chlorophenoxy)-3-nitropyridine, a substituted pyridine derivative of interest in synthetic and medicinal chemistry. Due to the limited volume of published data specific to this compound, this document leverages established principles of organic chemistry to detail its logical synthesis, physicochemical properties, and potential applications. The core of this guide is a detailed protocol for its preparation via Nucleophilic Aromatic Substitution (SNAr), including mechanistic explanations, a self-validating characterization workflow, and essential safety protocols. This guide is intended to serve as a foundational resource for researchers looking to synthesize, handle, and utilize this molecule or structurally related compounds in their work.

Introduction and Molecular Overview

2-(4-Chlorophenoxy)-3-nitropyridine is a diaryl ether derivative built upon a pyridine core. The pyridine ring is rendered electron-deficient by the presence of a strongly electron-withdrawing nitro group (-NO2) at the 3-position. This electronic feature is critical to the molecule's reactivity, particularly at the 2-position, which is ortho to the nitro group. The molecule links this activated pyridine ring to a 4-chlorophenoxy moiety via an ether linkage.

Substituted nitropyridines are a well-established class of intermediates in the development of pharmaceuticals and agrochemicals.[1] The nitro group can be readily reduced to an amine, providing a chemical handle for further functionalization and the construction of more complex molecular architectures.[2] Therefore, 2-(4-Chlorophenoxy)-3-nitropyridine serves as a valuable building block for accessing novel chemical space.

Physicochemical Properties

The known quantitative data for 2-(4-Chlorophenoxy)-3-nitropyridine are summarized below. These properties are critical for planning experimental work, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 76893-45-3 | [Generic] |

| Molecular Formula | C₁₁H₇ClN₂O₃ | [3] |

| Molecular Weight | 250.64 g/mol | [3] |

| Melting Point | 89 °C | [4] |

| Boiling Point | 359.2 °C at 760 mmHg | [4] |

| Density | 1.415 g/cm³ | [4] |

| Appearance | Data not available (likely a solid at room temp.) | - |

Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most logical and established method for synthesizing 2-(4-Chlorophenoxy)-3-nitropyridine is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway involves the reaction of an activated aryl halide, 2-chloro-3-nitropyridine, with a nucleophile, the 4-chlorophenoxide ion.

The SNAr Mechanism: An Addition-Elimination Process

The SNAr reaction is not a direct displacement like an SN2 reaction. Instead, it proceeds via a two-step addition-elimination mechanism.[5][6]

-

Nucleophilic Attack: The reaction is initiated by the attack of the nucleophile (4-chlorophenoxide) on the carbon atom bearing the leaving group (the chlorine atom at the C2 position of the pyridine ring). This step is typically the rate-determining step.[7] The aromaticity of the pyridine ring is temporarily broken, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5][8]

-

Stabilization and Elimination: The negative charge of the Meisenheimer complex is delocalized and stabilized by the electron-withdrawing nitro group at the ortho position.[6] This stabilization is crucial; without it, the energy barrier to forming the intermediate would be prohibitively high.[5] In the second step, the leaving group (chloride ion) is eliminated, and the aromaticity of the pyridine ring is restored, yielding the final product.

The diagram below illustrates this mechanistic pathway.

Caption: The SNAr mechanism for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol describes a self-validating system for the synthesis, purification, and characterization of 2-(4-Chlorophenoxy)-3-nitropyridine.

Materials & Reagents:

-

2-Chloro-3-nitropyridine (CAS 5470-18-8)

-

4-Chlorophenol (CAS 106-48-9)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc), reagent grade

-

Hexanes, reagent grade

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Deionized Water

Instrumentation:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

Flash chromatography system

-

Standard analytical instruments (NMR, FT-IR, MS)

Step-by-Step Methodology:

-

Reactant Preparation (Self-Validation Checkpoint 1):

-

Ensure all glassware is oven-dried to prevent side reactions with water.

-

In a 100 mL round-bottom flask, combine 2-chloro-3-nitropyridine (1.0 eq), 4-chlorophenol (1.1 eq), and anhydrous potassium carbonate (1.5 eq). The slight excess of phenol ensures complete consumption of the limiting reagent, and the base is crucial for deprotonating the phenol to form the more potent phenoxide nucleophile.

-

Add anhydrous DMF (approx. 0.2 M concentration relative to the limiting reagent) to the flask. DMF is an excellent polar aprotic solvent for this reaction, as it effectively solvates the potassium cation without interfering with the nucleophile.

-

-

Reaction Execution (Self-Validation Checkpoint 2):

-

Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). Spot the starting material (2-chloro-3-nitropyridine) and the reaction mixture side-by-side. The reaction is complete when the starting material spot is no longer visible. The causality for monitoring is to prevent the formation of thermal degradation byproducts from prolonged heating.

-

-

Workup and Extraction (Self-Validation Checkpoint 3):

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water (approx. 3x the volume of DMF used). This will precipitate the organic product and dissolve the inorganic salts and DMF.

-

Extract the aqueous layer three times with ethyl acetate. Ethyl acetate is chosen for its ability to dissolve the product and its immiscibility with water.

-

Combine the organic layers and wash sequentially with deionized water and then with brine. The brine wash helps to remove residual water from the organic layer.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification and Characterization (Self-Validation Checkpoint 4):

-

The crude product will likely be a solid or oil. Purify the material using flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

-

Obtain the final product's mass and calculate the percentage yield.

-

Proceed to structural characterization using NMR, FT-IR, and MS analysis as described in Section 4.

-

The entire workflow is visualized in the following diagram.

Caption: A self-validating workflow for synthesis and purification.

Potential Applications and Research Significance

While specific applications for 2-(4-Chlorophenoxy)-3-nitropyridine are not widely documented, the broader class of 2-aryloxy-3-nitropyridines serves as crucial intermediates in several fields:

-

Medicinal Chemistry: The core structure is a precursor for compounds with potential biological activity. The nitro group can be reduced to an amine, which is a common site for further derivatization to build libraries of compounds for screening against various drug targets.[1][2]

-

Agrochemicals: Similar pyridine derivatives are used in the synthesis of herbicides and pesticides.[1]

-

Materials Science: Nitropyridine derivatives have been explored for their optical properties, suggesting potential use in organic optical materials.[3]

Structural Characterization and Validation

To confirm the successful synthesis of 2-(4-Chlorophenoxy)-3-nitropyridine, a combination of spectroscopic methods is essential.

| Technique | Expected Observations | Rationale |

| ¹H NMR | Multiple signals in the aromatic region (approx. 7.0-8.5 ppm). The distinct electronic environments of the protons on both the pyridine and chlorophenyl rings should lead to a predictable splitting pattern. | Confirms the presence and connectivity of the aromatic protons. |

| ¹³C NMR | Signals corresponding to all 11 unique carbon atoms. The carbon attached to the nitro group (C3) and the ether oxygen (C2) will be significantly shifted downfield. | Provides a map of the carbon skeleton, confirming the successful formation of the C-O ether bond. |

| FT-IR | Strong characteristic peaks for the N-O stretching of the nitro group (approx. 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹). Aromatic C-H and C=C stretching will also be present. A strong C-O-C (ether) stretch should be visible around 1200-1250 cm⁻¹. | Confirms the presence of key functional groups, especially the nitro group and the newly formed ether linkage. |

| Mass Spec. | The molecular ion peak (M⁺) should be observed at m/z ≈ 250.64. A characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% the intensity of M⁺) should be visible. | Confirms the molecular weight and elemental composition of the product.[9] |

Safety and Handling

All work with 2-(4-Chlorophenoxy)-3-nitropyridine and its precursors must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Hazard Identification: The target molecule is classified with hazard statements H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation). The precursors are also hazardous:

-

4-Chlorophenol: Toxic and corrosive. Can be absorbed through the skin and cause severe burns.[10]

-

2-Chloro-3-nitropyridine: An irritant and potentially toxic.

-

DMF: A reproductive toxin.

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles and a face shield must be worn.[11][12]

-

Hand Protection: Wear double-layered nitrile gloves or thicker, chemical-resistant gloves (e.g., neoprene or butyl rubber).[10][11] Change gloves immediately upon contamination.

-

Skin and Body Protection: A fully buttoned lab coat and closed-toe shoes are mandatory.[10]

-

-

Emergency Procedures:

-

Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. For phenol exposure, subsequent wiping with polyethylene glycol (PEG 300 or 400) is recommended.[13][14] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with an emergency eyewash station for at least 15 minutes, holding the eyelids open.[12][14] Seek immediate medical attention.

-

Spills: Absorb small spills with an inert material (e.g., vermiculite or sand) and dispose of as hazardous waste.

-

Conclusion

2-(4-Chlorophenoxy)-3-nitropyridine is a valuable synthetic intermediate accessible through a robust Nucleophilic Aromatic Substitution pathway. Understanding the SNAr mechanism provides the causal framework for designing a high-yielding, self-validating experimental protocol. While data specific to this molecule is limited, its structural features suggest significant potential for applications in drug discovery and materials science. Strict adherence to safety protocols is paramount when handling this compound and its precursors. This guide serves as a comprehensive starting point for researchers to confidently synthesize and utilize this versatile chemical building block.

References

Sources

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 10. ehs.princeton.edu [ehs.princeton.edu]

- 11. ehs.yale.edu [ehs.yale.edu]

- 12. petrochemistry.eu [petrochemistry.eu]

- 13. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]

- 14. ehs.berkeley.edu [ehs.berkeley.edu]

A Technical Guide to the Spectral Analysis of 2-(4-Chlorophenoxy)-3-nitropyridine

Introduction

2-(4-Chlorophenoxy)-3-nitropyridine is a substituted pyridine derivative with a molecular structure incorporating a 4-chlorophenoxy moiety attached to a 3-nitropyridine core. This compound and its analogues are of significant interest to researchers in medicinal chemistry and drug development, often serving as key intermediates in the synthesis of more complex bioactive molecules. The precise characterization of such compounds is paramount to ensure the integrity of subsequent synthetic steps and the validity of biological assays.

Molecular Structure and Key Features

The foundational step in any spectral analysis is a thorough understanding of the molecule's structure. The key functional groups and structural elements of 2-(4-Chlorophenoxy)-3-nitropyridine (Molecular Formula: C₁₁H₇ClN₂O₃, Molecular Weight: 250.64 g/mol ) dictate its behavior in various spectroscopic techniques.

-

3-Nitropyridine Ring: An electron-deficient aromatic system due to the electronegativity of the ring nitrogen and the potent electron-withdrawing effect of the nitro (-NO₂) group.

-

4-Chlorophenyl Ring: A substituted benzene ring where the chlorine atom influences the electron distribution and provides a distinct isotopic signature in mass spectrometry.

-

Aryl Ether Linkage (C-O-C): This bridge connects the two aromatic rings. The geometry around this linkage is crucial; crystallographic data for the analogous compound 2-(4-methoxyphenoxy)-3-nitropyridine shows that the pyridine and benzene rings are nearly orthogonal to each other, with a dihedral angle of approximately 86.7°.[1] This steric hindrance limits electronic conjugation between the rings.

The following diagram illustrates the molecular structure with atom numbering for the purpose of spectral assignment.

Caption: Molecular structure of 2-(4-Chlorophenoxy)-3-nitropyridine.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Experimental Protocol: Electron Ionization (EI)

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. EI is a hard ionization technique that induces fragmentation, which is highly valuable for structural elucidation.[2]

-

Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum plotting relative abundance against m/z.

Predicted Mass Spectrum and Fragmentation Analysis

The molecular ion (M⁺˙) is the starting point for interpreting an EI mass spectrum. For C₁₁H₇ClN₂O₃, the expected molecular weight is 250.64 Da. A key feature will be the isotopic pattern of chlorine: the natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, the mass spectrum should exhibit a molecular ion peak (M⁺˙) at m/z 250 and an M+2 peak at m/z 252 with roughly one-third the intensity.[3]

The fragmentation of the energetically unstable molecular ion is driven by the weakest bonds and the formation of stable neutral molecules or fragment ions.[4]

Caption: Predicted major fragmentation pathway for 2-(4-Chlorophenoxy)-3-nitropyridine.

Table 1: Predicted Mass Spectrometry Fragments

| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Proposed Fragment Ion | Neutral Loss | Rationale |

| 250 | 252 | [C₁₁H₇ClN₂O₃]⁺˙ | - | Molecular Ion (M⁺˙) |

| 204 | 206 | [C₁₁H₇ClNO]⁺ | •NO₂ | Loss of the nitro group is a common pathway for nitroaromatic compounds.[2] |

| 128 | 130 | [C₆H₄ClO]⁺ | •C₅H₃N₂O₂ | Cleavage of the ether bond to form the chlorophenoxy cation. |

| 111 | - | [C₆H₄Cl]⁺ | C₅H₃N₂O₃ | Loss of the entire nitropyridine ether moiety. |

| 78 | - | [C₅H₄N]⁺ | C₆H₃ClNO₃ | Fragmentation of the pyridine ring. |

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Measurement: Apply pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition: Record the IR spectrum, typically in the range of 4000–400 cm⁻¹. ATR is a convenient method for solid samples, requiring minimal preparation.

-

Processing: Perform a background scan and ratio it against the sample scan to produce the final absorbance or transmittance spectrum.

Predicted IR Absorption Bands

The IR spectrum of 2-(4-Chlorophenoxy)-3-nitropyridine will be dominated by absorptions from its aromatic and nitro functionalities.

Table 2: Predicted Characteristic IR Absorption Frequencies

| Frequency Range (cm⁻¹) | Intensity | Vibration Type | Functional Group | Reference |

| 3100–3000 | Medium-Weak | C-H Stretch | Aromatic (Pyridine & Phenyl) | [5] |

| 1600–1585, 1500–1400 | Medium-Strong | C=C Stretch | Aromatic Rings | [5] |

| 1550–1500 | Strong | N-O Asymmetric Stretch | Nitro (-NO₂) | [5] |

| 1360–1290 | Strong | N-O Symmetric Stretch | Nitro (-NO₂) | [5] |

| 1250–1200 | Strong | C-O-C Asymmetric Stretch | Aryl Ether | [5] |

| 1050–1000 | Medium | C-O-C Symmetric Stretch | Aryl Ether | [5] |

| ~830 | Strong | C-H Out-of-Plane Bend | 1,4-Disubstituted (para) Phenyl | [5] |

| 800-600 | Strong | C-Cl Stretch | Aryl Halide | [5] |

The two strong bands for the nitro group's N-O stretches are highly diagnostic. The strong absorption from the aryl ether C-O-C stretch is also a key identifying feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. It provides information on the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5–10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Spectrometer Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Higher field strengths provide better signal dispersion, which is crucial for resolving complex aromatic signals.[6]

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. Key parameters include the number of scans, acquisition time, and relaxation delay.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans is required. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals (for ¹H NMR).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will show signals in the aromatic region (typically 7.0–9.0 ppm). The chemical shifts are heavily influenced by the electron-withdrawing nitro group and the pyridine nitrogen, which deshield adjacent protons, shifting them downfield.[7]

The 4-chlorophenyl ring will exhibit a characteristic AA'BB' system, appearing as two doublets due to the symmetry of the para-substitution. The 3-nitropyridine ring will show an AMX spin system for its three protons.

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| H6 | ~8.5 | dd | ~4.8, 1.8 | 1H | Deshielded by adjacent ring nitrogen. |

| H4 | ~8.2 | dd | ~8.0, 1.8 | 1H | Deshielded by nitro group and ring nitrogen. |

| H5 | ~7.4 | dd | ~8.0, 4.8 | 1H | Least deshielded proton on the pyridine ring. |

| H2'/H6' | ~7.5 | d | ~8.8 | 2H | Protons on the chlorophenyl ring ortho to the ether linkage. |

| H3'/H5' | ~7.2 | d | ~8.8 | 2H | Protons on the chlorophenyl ring meta to the ether linkage. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show 11 distinct signals for the 11 carbon atoms, assuming no accidental overlap. The carbons directly attached to electronegative atoms (O, N, Cl) and the nitro group will be significantly shifted downfield. Data from related compounds like 2-chloro-3-nitropyridine and 2-(4-chlorophenyl)pyridine can be used to estimate these shifts.[6][8]

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | ~158 | Attached to both the ring nitrogen and the ether oxygen. |

| C3 | ~135 | Attached to the electron-withdrawing nitro group. |

| C4 | ~125 | Standard aromatic carbon on the pyridine ring. |

| C5 | ~120 | Standard aromatic carbon on the pyridine ring. |

| C6 | ~150 | Attached to the ring nitrogen. |

| C1' | ~152 | Attached to the ether oxygen. |

| C2'/C6' | ~122 | Ortho to the ether linkage. |

| C3'/C5' | ~130 | Meta to the ether linkage and ortho to chlorine. |

| C4' | ~132 | Attached to chlorine. |

Conclusion

The comprehensive spectral analysis outlined in this guide provides a robust predictive framework for the characterization of 2-(4-Chlorophenoxy)-3-nitropyridine. By leveraging mass spectrometry, IR spectroscopy, and NMR spectroscopy, researchers can unequivocally confirm the molecular weight, functional group composition, and detailed atomic connectivity of the synthesized compound. The key identifiers include the distinct isotopic pattern in the mass spectrum, strong N-O and C-O stretching bands in the IR spectrum, and a unique set of deshielded aromatic signals in the NMR spectra. This multi-faceted analytical approach ensures the high fidelity of the molecule, a critical requirement for its application in scientific research and drug development.

References

- Karthikeyan, P., et al. (2012). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Journal of Organic Chemistry, 77, 8615-8620.

-

NP-MRD. 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0324497). Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

NIST. 2-Chloro-3-nitropyridine Mass Spectrum. In NIST Chemistry WebBook. Available at: [Link]

-

The Royal Society of Chemistry. (2015). Supporting Information for "Typical procedure for the deoxygenation of amine N-oxides and spectral data". Available at: [Link]

-

Clark, J. (2022). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

-

Zaidi, N.A., Al-Katti, J.M., & Saeed, F.H. Mass Spectra of some substituted 2-Chloro-pyridones. Available at: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

-

The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available at: [Link]

-

NIST. 2-Chloro-3-nitropyridine IR Spectrum. In NIST Chemistry WebBook. Available at: [Link]

-

ResearchGate. (2023). Fig. S-2. 13C-NMR spectra of 2-(4-chlorophenyl)nitrobenzene (101 MHz, CDCl3). Available at: [Link]

-

Nasir, N. H., et al. (2010). 2-(4-Methoxyphenoxy)-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2428. Available at: [Link]

Sources

- 1. 2-(4-Methoxyphenoxy)-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. 2-Chloro-3-nitropyridine(5470-18-8) 13C NMR spectrum [chemicalbook.com]

Crystal structure of 2-(4-Chlorophenoxy)-3-nitropyridine

An In-Depth Technical Guide to the Synthesis and Predicted Crystal Structure of 2-(4-Chlorophenoxy)-3-nitropyridine

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analysis of 2-(4-chlorophenoxy)-3-nitropyridine, a molecule of interest to researchers in medicinal chemistry and materials science. While a definitive crystal structure for this specific compound is not publicly available, this document leverages crystallographic data from closely related analogues to present a robust predictive model of its solid-state architecture. The guide details a reliable synthetic pathway, outlines standard characterization techniques, and offers an in-depth discussion of the anticipated molecular geometry and supramolecular interactions that govern its crystal packing. This predictive approach, grounded in established principles of crystal engineering, serves as a valuable resource for scientists working with this and similar molecular scaffolds.

Synthesis and Spectroscopic Characterization

The synthesis of 2-(4-chlorophenoxy)-3-nitropyridine is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established method is predicated on the high electrophilicity of the C2 position on the pyridine ring, which is activated by the electron-withdrawing nitro group at the C3 position, making the chlorine atom a facile leaving group.[1][2]

Synthetic Protocol

The recommended synthetic procedure is adapted from the successful synthesis of analogous 2-phenoxypyridine derivatives.[3][4]

Reaction Scheme:

A schematic of the synthesis of 2-(4-Chlorophenoxy)-3-nitropyridine.

Step-by-Step Methodology:

-

Deprotonation of 4-Chlorophenol: In a round-bottom flask, dissolve 4-chlorophenol (1.0 equivalent) and sodium hydroxide (1.0 equivalent) in a minimal amount of water. The sodium hydroxide acts as a base to deprotonate the phenol, forming the more nucleophilic sodium 4-chlorophenoxide.

-

Nucleophilic Attack: To the solution of sodium 4-chlorophenoxide, add 2-chloro-3-nitropyridine (1.0 equivalent) dissolved in a suitable solvent such as tetrahydrofuran (THF) to ensure homogeneity.[3]

-

Reaction: The reaction mixture is heated to reflux for several hours (typically 4-6 hours) to facilitate the nucleophilic aromatic substitution. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. Water is added, and the aqueous phase is extracted with an organic solvent such as chloroform or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude 2-(4-chlorophenoxy)-3-nitropyridine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a crystalline solid.

Rationale for Experimental Choices

The choice of a strong base like sodium hydroxide is crucial for the quantitative formation of the phenoxide ion, which is a significantly stronger nucleophile than the neutral phenol. The use of a polar aprotic solvent like THF is advantageous as it can solvate the cation (Na+) while leaving the nucleophilic anion relatively free to attack the electrophilic pyridine ring. Heating the reaction provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Spectroscopic Characterization

The identity and purity of the synthesized 2-(4-chlorophenoxy)-3-nitropyridine would be confirmed using a suite of standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy will confirm the successful coupling of the two aromatic rings and the regiochemistry of the substitution.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-O-C ether linkage, the C-Cl bond, and the asymmetric and symmetric stretches of the nitro group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, confirming the molecular formula of the compound.[5]

Predicted Crystal Structure and Molecular Geometry

While the crystal structure of 2-(4-chlorophenoxy)-3-nitropyridine has not been reported, a detailed prediction of its key structural features can be made by analyzing the crystallographic data of its close analogues, 2-(4-methoxyphenoxy)-3-nitropyridine[4] and 2-(2-methoxyphenoxy)-3-nitropyridine.[3]

The molecular structure of 2-(4-Chlorophenoxy)-3-nitropyridine.

X-ray Crystallography Workflow

The determination of the crystal structure would follow a standard single-crystal X-ray diffraction workflow.

A typical workflow for single-crystal X-ray diffraction analysis.

Predicted Molecular Conformation

A key feature of 2-phenoxypyridine derivatives is the relative orientation of the two aromatic rings. In both 2-(4-methoxyphenoxy)-3-nitropyridine and 2-(2-methoxyphenoxy)-3-nitropyridine, the pyridine and benzene rings are nearly orthogonal to each other, with dihedral angles of 86.69(11)° and 86.63(6)° respectively.[3][4] It is therefore highly probable that 2-(4-chlorophenoxy)-3-nitropyridine will adopt a similar conformation, with a dihedral angle between the pyridine and chlorophenyl rings in the range of 85-90°.

The nitro group is expected to be twisted out of the plane of the pyridine ring. In the 4-methoxy analogue, this torsion angle (O-N-C-C) is -26.1(3)°, while in the 2-methoxy analogue, it is -6.45(19)°.[3][4] This twist is a common feature in sterically hindered nitropyridines.

Comparative Crystallographic Data of Analogues

The following table summarizes the key crystallographic parameters for the methoxy-substituted analogues, which serve as a basis for the predictions for the chloro-substituted title compound.

| Parameter | 2-(4-Methoxyphenoxy)-3-nitropyridine[4] | 2-(2-Methoxyphenoxy)-3-nitropyridine[3] |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pbca | P21/c |

| a (Å) | 7.4737(10) | 7.5017(7) |

| b (Å) | 12.8128(17) | 7.1542(6) |

| c (Å) | 24.529(3) | 20.6369(18) |

| β (°) | 90 | 91.878(1) |

| V (Å3) | 2348.8(5) | 1106.96(17) |

| Z | 8 | 4 |

| Dihedral Angle (°) | 86.69(11) | 86.63(6) |

Predicted Supramolecular Assembly and Intermolecular Interactions

The crystal packing of 2-(4-chlorophenoxy)-3-nitropyridine will be dictated by a combination of weak intermolecular interactions, which collectively stabilize the three-dimensional lattice.[6]

C-H···O and C-H···π Interactions

Based on the analogue structures, C-H···O hydrogen bonds are expected to be significant. These interactions would likely involve the hydrogen atoms of the aromatic rings acting as donors and the oxygen atoms of the nitro group acting as acceptors.[3][7] Additionally, C-H···π interactions, where an aromatic C-H bond points towards the electron-rich face of an adjacent aromatic ring, are also anticipated to contribute to the crystal packing.[4]

π-π Stacking and Halogen Bonding

Given the presence of two aromatic rings, π-π stacking interactions may play a role in the supramolecular assembly, although the near-orthogonal arrangement of the rings might favor offset or edge-to-face interactions over parallel stacking.[8]

A particularly interesting feature to anticipate in the crystal structure of 2-(4-chlorophenoxy)-3-nitropyridine is the potential for halogen bonding. The chlorine atom on the phenoxy ring can act as a halogen bond donor, interacting with an electron-rich region of a neighboring molecule, such as the nitro group or the pyridine nitrogen atom. These directional interactions can be a powerful tool in crystal engineering.

Significance in Drug Discovery and Materials Science

Nitropyridine derivatives are important scaffolds in medicinal chemistry, with applications as precursors for a wide range of biologically active molecules.[9][10][11] The nitro group can be readily reduced to an amino group, providing a key functional handle for further synthetic transformations. The phenoxypyridine motif is also present in numerous pharmacologically active compounds. Understanding the solid-state structure of molecules like 2-(4-chlorophenoxy)-3-nitropyridine is crucial for controlling polymorphism, solubility, and bioavailability in drug development.

Conclusion

This technical guide has provided a detailed overview of the synthesis, characterization, and predicted crystal structure of 2-(4-chlorophenoxy)-3-nitropyridine. The synthesis is reliably achieved through nucleophilic aromatic substitution. While a definitive crystal structure is not yet available, a robust predictive model based on closely related analogues suggests a molecule with a near-orthogonal arrangement of its two aromatic rings. The crystal packing is expected to be stabilized by a network of C-H···O, C-H···π, and potentially halogen bonding and π-π stacking interactions. This comprehensive analysis provides a solid foundation for researchers and drug development professionals working with this and related compounds, enabling a more rational approach to their synthesis, characterization, and application.

References

-

Nasir, S. B., Fairuz, Z. A., Abdullah, Z., Ng, S. W., & Tiekink, E. R. T. (2011). 2-(2-Methoxyphenoxy)-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3174. [Link]

-

Abdullah, Z., Nasir, S. B., Ng, S. W., & Tiekink, E. R. T. (2010). 2-(4-Methoxyphenoxy)-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2428. [Link]

-

ResearchGate. (n.d.). Crystal structures depicting selected intermolecular interactions. ResearchGate. [Link]

-

ResearchGate. (n.d.). Part of the crystal structure showing intermolecular interactions with dotted lines. ResearchGate. [Link]

-

LookChem. (n.d.). What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry? LookChem. [Link]

-

Sailu, C., Reddy, G. O., & Chakravarty, H. (2020). Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis. Journal of Molecular Biology, 432(12), 3654-3668. [Link]

-

Rissanen, K. et al. (2025). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. IUCrData, 10(x), x250779. [Link]

-

ResearchGate. (n.d.). X-ray crystallography summary for structures 2 and 3. ResearchGate. [Link]

-

ResearchGate. (n.d.). 2-(4-Methoxyphenoxy)-3-nitropyridine. ResearchGate. [Link]

-

Boldyreva, E. V. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 9(10), 506. [Link]

-

Cholewiński, G., & Dzierzbicka, K. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(16), 4993. [Link]

-

Al-Adiwish, W. M., & Al-Omair, M. A. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2012(6), 384-397. [Link]

-

Begtrup, M., & Kristensen, J. (1998). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 3(3), 88-91. [Link]

-

Wandler, D., & Grabowsky, S. (2018). Weak interactions in crystals: old concepts, new developments. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(3), 235-249. [Link]

-

Expert Opinion on Drug Discovery. (2025). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Taylor & Francis Online. [Link]

-

Rybakov, V. I., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5679. [Link]

-

Chemdad. (n.d.). 2-(4-CHLOROPHENOXY)-3-NITROPYRIDINE. Chongqing Chemdad Co., Ltd. [Link]

-

Cui, L., & He, X. (2014). 2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 70(1), o64. [Link]

- Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.

-

Mitchell, J. B., et al. (2009). Therapeutic and clinical applications of nitroxide compounds. Antioxidants & Redox Signaling, 11(7), 1649-1660. [Link]

-

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

Dehaen, W., & Bakulev, V. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(11), 3234. [Link]

- Google Patents. (n.d.). CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.

-

ResearchGate. (2025). Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. ResearchGate. [Link]

-

Jarosh, S., et al. (2022). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 27(19), 6543. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-(2-Methoxyphenoxy)-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(4-Methoxyphenoxy)-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Weak interactions in crystals: old concepts, new developments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]

An In-depth Technical Guide to the Solubility of 2-(4-Chlorophenoxy)-3-nitropyridine in Common Organic Solvents

This guide provides a comprehensive framework for understanding and determining the solubility of 2-(4-Chlorophenoxy)-3-nitropyridine, a key intermediate in pharmaceutical and agrochemical research. Given the current absence of publicly available quantitative solubility data for this compound, this document emphasizes the fundamental principles and detailed methodologies required for its empirical determination in a laboratory setting. This approach ensures scientific integrity and provides researchers with a robust, self-validating system for generating reliable solubility profiles.

Introduction: The Critical Role of Solubility in Drug Development

2-(4-Chlorophenoxy)-3-nitropyridine (C₁₁H₇ClN₂O₃, Molar Mass: 250.64 g/mol ) is a substituted pyridine derivative with significant potential as a building block in the synthesis of complex organic molecules.[1][2] Its structural motifs, including a chlorophenoxy group and a nitropyridine core, are common in bioactive compounds, making it a molecule of interest for drug discovery and crop protection programs.[3][4]

The solubility of an active pharmaceutical ingredient (API) or an intermediate is a critical physicochemical parameter that profoundly influences its entire development lifecycle. From reaction kinetics and purification strategies (like recrystallization) to formulation and bioavailability, a thorough understanding of a compound's solubility is indispensable.[5][6] A poor solubility profile can lead to significant challenges in achieving desired therapeutic concentrations and may necessitate complex and costly formulation strategies. Therefore, the early and accurate characterization of solubility in various solvent systems is a cornerstone of efficient chemical process development and rational drug design.

This guide will delve into the theoretical and practical aspects of determining the solubility of 2-(4-Chlorophenoxy)-3-nitropyridine.

Physicochemical Profile and Theoretical Solubility Considerations

Known Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₁H₇ClN₂O₃ | [2] |

| Molecular Weight | 250.64 g/mol | [1] |

| Melting Point | 89°C | [7] |

| Boiling Point | 359.2°C at 760 mmHg | [7] |

| Density | 1.415 g/cm³ | [7] |

| Appearance | Expected to be a solid at room temperature |

Structural Analysis and Polarity:

The structure of 2-(4-Chlorophenoxy)-3-nitropyridine incorporates several features that dictate its polarity and potential for intermolecular interactions:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor.

-

Nitro Group (-NO₂): This is a strong electron-withdrawing group, making the molecule polar. The oxygen atoms can act as hydrogen bond acceptors.

-

Ether Linkage (-O-): The oxygen atom is a potential hydrogen bond acceptor.

-

Chlorophenyl Group: The aromatic ring is nonpolar, while the chlorine atom adds some polarity.

Overall, the molecule possesses a moderate to high degree of polarity. The principle of "like dissolves like" suggests that 2-(4-Chlorophenoxy)-3-nitropyridine will exhibit higher solubility in polar organic solvents compared to nonpolar ones. Solvents capable of hydrogen bonding are likely to be particularly effective.

Experimental Determination of Equilibrium Solubility: A Validated Protocol

To generate reliable and quantitative solubility data, the equilibrium solubility method is the gold standard. This method involves creating a saturated solution of the solute in a given solvent at a constant temperature and then quantifying the concentration of the dissolved solute.

Causality Behind Experimental Choices

-

Equilibrium Shaking: Continuous agitation for an extended period (e.g., 24-48 hours) is crucial to ensure that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[8] This guarantees that the measured concentration represents the true maximum solubility under the specified conditions.

-

Temperature Control: Solubility is highly temperature-dependent. A constant temperature bath is essential to eliminate thermal fluctuations that would otherwise lead to inaccurate and irreproducible results.[9]

-

Quantification Method: High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique due to its high sensitivity, specificity, and accuracy in quantifying the concentration of a target compound in a complex matrix.[6] UV-Vis spectrophotometry can be a simpler alternative if the compound has a distinct chromophore and no interfering substances are present.

Required Equipment and Reagents

-

Analytical Balance: (± 0.1 mg accuracy)

-

Vials: With screw caps and PTFE septa

-

Constant Temperature Shaker/Incubator: Capable of maintaining a stable temperature (e.g., 25°C ± 0.5°C)

-

Syringe Filters: 0.45 µm, solvent-compatible (e.g., PTFE)

-

Volumetric Flasks and Pipettes: Grade A

-

HPLC System: With a UV detector and a suitable C18 column, or a UV-Vis Spectrophotometer.

-

Solute: 2-(4-Chlorophenoxy)-3-nitropyridine (purity >99%)

-

Solvents: A range of common organic solvents of analytical grade (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Acetonitrile, Tetrahydrofuran, Toluene).

Step-by-Step Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the equilibrium solubility.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-(4-Chlorophenoxy)-3-nitropyridine to several vials. The presence of undissolved solid is essential to confirm saturation.[8]

-

Accurately add a known volume (e.g., 5.0 mL) of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation during the experiment.

-

-

Equilibration:

-

Place the vials in a shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (24 to 48 hours) to ensure equilibrium is reached.[8]

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC calibration curve).

-

Analyze the diluted sample using a validated HPLC or UV-Vis method to determine the concentration of 2-(4-Chlorophenoxy)-3-nitropyridine.

-

Perform the experiment in triplicate for each solvent to ensure reproducibility.

-

Data Presentation and Interpretation

The quantitative results from the experimental protocol should be organized into a clear, comparative table. While experimental data for this specific compound is unavailable, the following table illustrates how the results would be presented.

Table 1: Hypothetical Solubility of 2-(4-Chlorophenoxy)-3-nitropyridine in Common Organic Solvents at 25°C

| Solvent | Polarity Index | Hydrogen Bonding | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Polar Protic Solvents | ||||

| Methanol | 5.1 | Donor & Acceptor | Hypothetical Value | Calculated Value |

| Ethanol | 4.3 | Donor & Acceptor | Hypothetical Value | Calculated Value |

| Polar Aprotic Solvents | ||||

| Acetone | 5.1 | Acceptor | Hypothetical Value | Calculated Value |

| Acetonitrile | 5.8 | Acceptor | Hypothetical Value | Calculated Value |

| Dichloromethane | 3.1 | Weak Acceptor | Hypothetical Value | Calculated Value |

| Tetrahydrofuran (THF) | 4.0 | Acceptor | Hypothetical Value | Calculated Value |

| Ethyl Acetate | 4.4 | Acceptor | Hypothetical Value | Calculated Value |

| Nonpolar Solvents | ||||

| Toluene | 2.4 | None | Hypothetical Value | Calculated Value |

| Hexane | 0.1 | None | Hypothetical Value | Calculated Value |

Interpretation of Expected Results:

Based on the structural analysis, it is anticipated that the solubility will be highest in polar aprotic solvents like Acetone and THF, and polar protic solvents like Methanol and Ethanol. The ability of these solvents to engage in dipole-dipole interactions and hydrogen bonding with the nitro group, ether oxygen, and pyridine nitrogen would facilitate the dissolution process. Solubility is expected to be significantly lower in nonpolar solvents such as Toluene and Hexane, which cannot effectively solvate the polar regions of the molecule.

Conclusion and Future Directions